{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of {N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide typically involves the reaction of 4-(piperidin-1-ylmethyl)benzenecarboximidamide with hydroxylamine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of {N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
{N}'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide can be compared with other piperidine derivatives, such as:
4-(piperidin-1-ylmethyl)benzenecarboximidamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
N-boc-4-hydroxypiperidine: Contains a protective group that can be removed under specific conditions to yield the free hydroxyl compound.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
890092-37-2 |
---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N'-hydroxy-4-(piperidin-1-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-11(5-7-12)10-16-8-2-1-3-9-16/h4-7,17H,1-3,8-10H2,(H2,14,15) |
InChI Key |
IMKYXWQLXCGGAQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.